molecular formula C4H11ClN2S B6221976 2-(methylsulfanyl)propanimidamide hydrochloride CAS No. 88570-38-1

2-(methylsulfanyl)propanimidamide hydrochloride

Cat. No.: B6221976
CAS No.: 88570-38-1
M. Wt: 154.7
InChI Key:
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Description

2-(Methylsulfanyl)propanimidamide hydrochloride (MSPH) is a synthetic compound that has been widely used in the laboratory for its various applications in scientific research. It is a white crystalline powder that is soluble in water and other organic solvents. MSPH is widely used in organic synthesis, as a reagent for organic synthesis and in the production of a wide variety of compounds. It is also used in the synthesis of drugs and other pharmaceuticals.

Scientific Research Applications

2-(methylsulfanyl)propanimidamide hydrochloride has been widely used in scientific research due to its various applications. It has been used as a reagent for organic synthesis and in the production of a wide variety of compounds. It has also been used in the synthesis of drugs and other pharmaceuticals.
This compound has been used in the synthesis of peptides, peptidomimetics and other biologically active compounds. It has also been used in the synthesis of heterocyclic compounds, such as imidazoles and thiazoles. This compound has also been used in the synthesis of nucleosides and nucleotides.

Mechanism of Action

2-(methylsulfanyl)propanimidamide hydrochloride acts as an N-methylating agent, which means that it can be used to introduce a methyl group into a molecule. It is believed that the reaction occurs via a nucleophilic substitution mechanism, in which the methyl group of the this compound nucleophile attacks the electrophilic carbon of the substrate molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(methylsulfanyl)propanimidamide hydrochloride in laboratory experiments is its low cost and availability. It is also relatively easy to use and can be stored for long periods of time without degradation. One limitation of this compound is that it is not as reactive as some other reagents, which can make it difficult to use in certain reactions.

Future Directions

In the future, 2-(methylsulfanyl)propanimidamide hydrochloride could be used in the development of new drugs and other pharmaceuticals. It could also be used in the synthesis of peptides, peptidomimetics and other biologically active compounds. Additionally, it could be used to create new heterocyclic compounds, such as imidazoles and thiazoles. Finally, it could be used to synthesize nucleosides and nucleotides.

Synthesis Methods

2-(methylsulfanyl)propanimidamide hydrochloride is synthesized by reacting 2-chloropropanamide with methylthiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar aprotic solvent such as dimethylformamide. The reaction produces a white crystalline product which is then purified by recrystallization. The purity of the compound can be determined by thin layer chromatography.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylsulfanyl)propanimidamide hydrochloride involves the reaction of 2-(methylsulfanyl)propanamide with hydrochloric acid in the presence of a suitable catalyst.", "Starting Materials": [ "2-(methylsulfanyl)propanamide", "Hydrochloric acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-(methylsulfanyl)propanamide in a suitable solvent.", "Step 2: Add hydrochloric acid to the solution and stir.", "Step 3: Add a suitable catalyst to the mixture and stir.", "Step 4: Heat the mixture under reflux for a suitable period of time.", "Step 5: Cool the mixture and filter the precipitate.", "Step 6: Wash the precipitate with a suitable solvent and dry.", "Step 7: Recrystallize the product from a suitable solvent to obtain pure 2-(methylsulfanyl)propanimidamide hydrochloride." ] }

88570-38-1

Molecular Formula

C4H11ClN2S

Molecular Weight

154.7

Purity

95

Origin of Product

United States

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